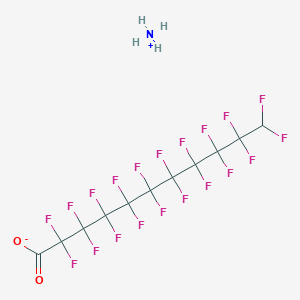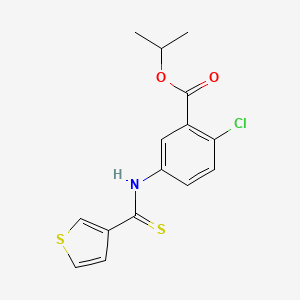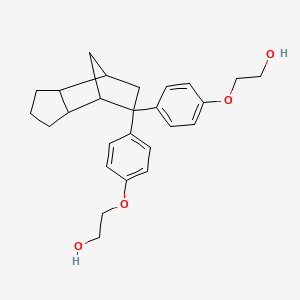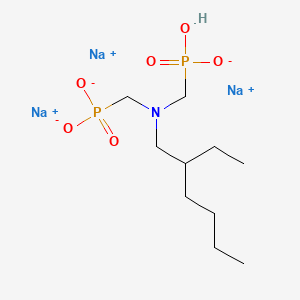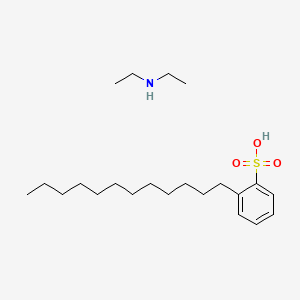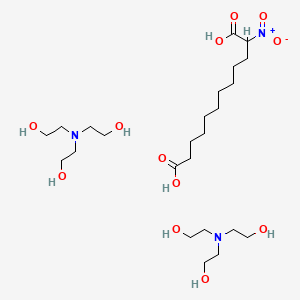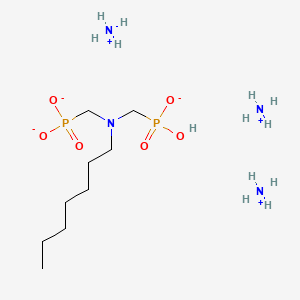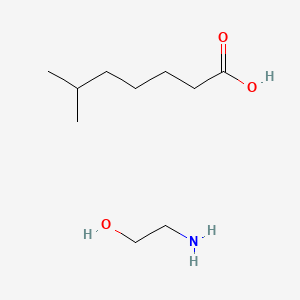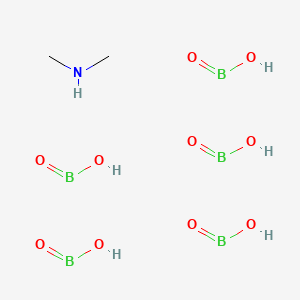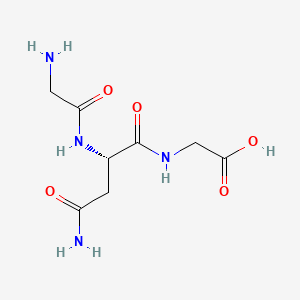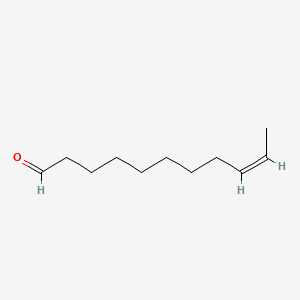
9-Undecenal, (9Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has a molecular formula of C11H20O and a molecular weight of 168.276 g/mol . This compound is characterized by its aldehydic, citrus, and floral aroma . It is used in various applications, including fragrance formulations and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Undecenal, (9Z)-, can be achieved through several methods. One common approach involves the partial hydrogenation of undecylenic acid, which yields a mixture of (9E)- and (9Z)-isomers . The reaction typically requires a catalyst such as palladium on carbon (Pd/C) under mild hydrogenation conditions.
Industrial Production Methods: In industrial settings, 9-Undecenal, (9Z)-, is often produced through the hydroformylation of 1-decene. This process involves the reaction of 1-decene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst to form a mixture of aldehydes, including 9-Undecenal .
Chemical Reactions Analysis
Types of Reactions: 9-Undecenal, (9Z)-, undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Grignard reagents (RMgX) in anhydrous ether.
Major Products Formed:
Oxidation: Undecylenic acid.
Reduction: 9-Undecenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-Undecenal, (9Z)-, has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 9-Undecenal, (9Z)-, involves its interaction with cellular membranes and proteins. As an aldehyde, it can form Schiff bases with amino groups in proteins, leading to alterations in protein function and cellular processes . Additionally, its hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and function .
Comparison with Similar Compounds
Undecanal: A saturated aldehyde with similar applications but lacking the double bond.
10-Undecenal: An isomer with the double bond at a different position.
Undecylenic Acid: The oxidized form of 9-Undecenal, (9Z)-, with similar biological activities.
Uniqueness: 9-Undecenal, (9Z)-, is unique due to its specific double bond position, which imparts distinct chemical reactivity and biological properties compared to its isomers and analogs .
Properties
CAS No. |
390745-03-6 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(Z)-undec-9-enal |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h2-3,11H,4-10H2,1H3/b3-2- |
InChI Key |
ZFMUIJVOIVHGCF-IHWYPQMZSA-N |
Isomeric SMILES |
C/C=C\CCCCCCCC=O |
Canonical SMILES |
CC=CCCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


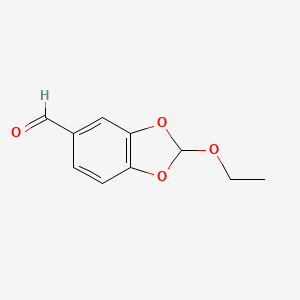
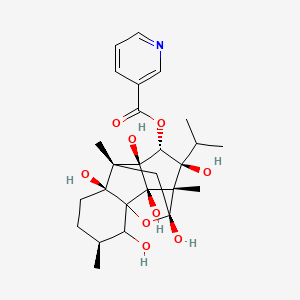
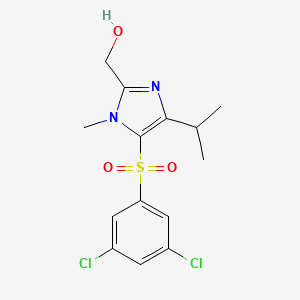
![23-oxa-9λ4,13λ4-dithiahexacyclo[14.7.0.02,10.03,8.011,15.017,22]tricosa-1(16),2(10),3,5,7,11,14,17,19,21-decaene 9,13-dioxide](/img/structure/B12683786.png)
